![molecular formula C10H19FN2O2 B1446154 Carbamate de tert-butyle N-[(3S,5S)-5-fluoropipéridin-3-yl] CAS No. 1593969-81-3](/img/structure/B1446154.png)
Carbamate de tert-butyle N-[(3S,5S)-5-fluoropipéridin-3-yl]
Vue d'ensemble
Description
tert-Butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a fluorine atom at the 5-position of the piperidine ring and a tert-butyl carbamate group at the nitrogen atom
Applications De Recherche Scientifique
Chemistry:
Building Block: tert-Butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving piperidine derivatives or fluorinated compounds.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system or exhibiting antiviral properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.
Mécanisme D'action
Target of Action
The primary targets of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate are currently unknown. This compound is a derivative of tert-butyl carbamate , which is known to be used in the synthesis of various pharmaceuticals . .
Mode of Action
The mode of action of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate is also not well-documented. As a derivative of tert-butyl carbamate, it may share some of its properties. Tert-butyl carbamate is often used as a protecting group in organic synthesis , suggesting that tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate might interact with its targets in a similar manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5-position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group or the piperidine ring, potentially leading to the formation of amines or reduced piperidine derivatives.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate: Similar structure but with a methyl group instead of a fluorine atom.
tert-Butyl N-[(3S,5S)-5-chloropiperidin-3-yl]carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
tert-Butyl N-[(3S,5S)-5-bromopiperidin-3-yl]carbamate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for forming strong interactions with biological targets. These features make it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-7(11)5-12-6-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGEWOGBWGEEL-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


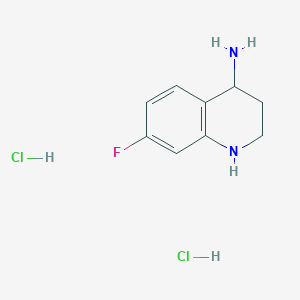
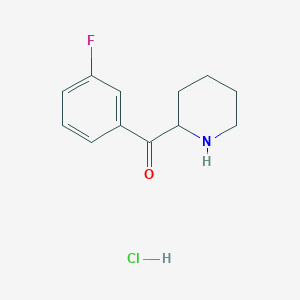
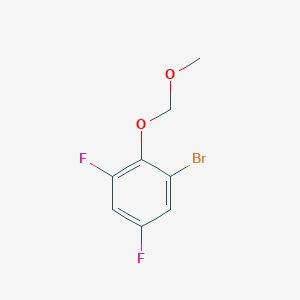
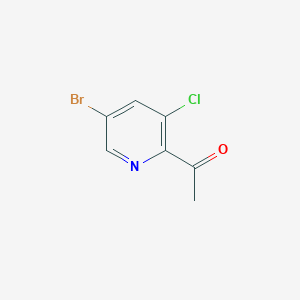
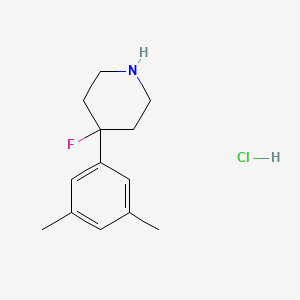
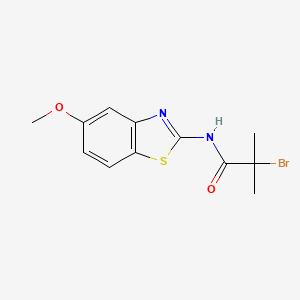

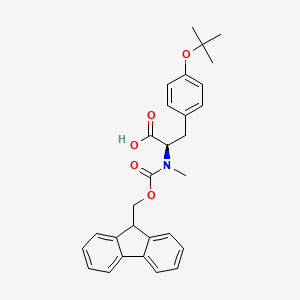
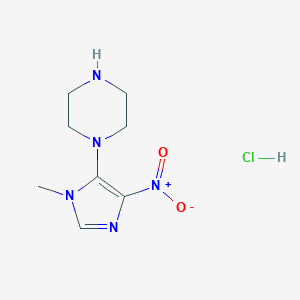
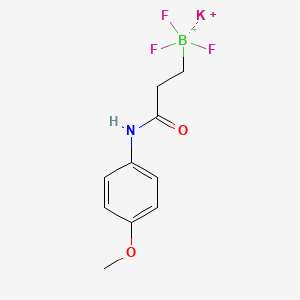
![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)
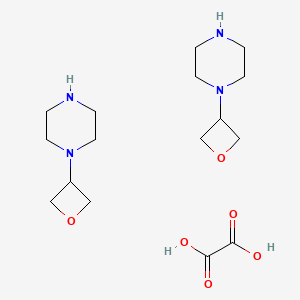
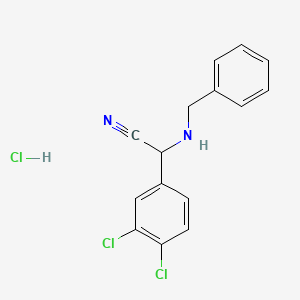
![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)
